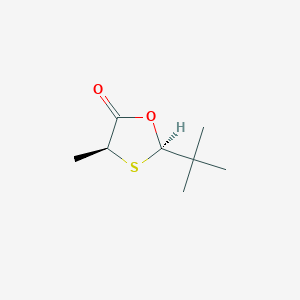
(2R,4S)-2-(1,1-Dimethylethyl)-4-methyl-1,3-oxathiolan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4S)-2-(1,1-Dimethylethyl)-4-methyl-1,3-oxathiolan-5-one is a chemical compound with a unique structure that includes a five-membered ring containing both oxygen and sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-2-(1,1-Dimethylethyl)-4-methyl-1,3-oxathiolan-5-one typically involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of a tert-butyl group with a suitable oxathiolane precursor. The reaction conditions often require precise temperature control and the use of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,4S)-2-(1,1-Dimethylethyl)-4-methyl-1,3-oxathiolan-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its reactivity and properties.
Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Applications De Recherche Scientifique
(2R,4S)-2-(1,1-Dimethylethyl)-4-methyl-1,3-oxathiolan-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the design of novel antibiotics and antivirals.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of (2R,4S)-2-(1,1-Dimethylethyl)-4-methyl-1,3-oxathiolan-5-one involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,4S)-2-(1,1-Dimethylethyl)-4-methyl-1,3-oxathiolan-5-one: shares similarities with other oxathiolane derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both oxygen and sulfur atoms in the ring structure
Propriétés
Formule moléculaire |
C8H14O2S |
|---|---|
Poids moléculaire |
174.26 g/mol |
Nom IUPAC |
(2R,4S)-2-tert-butyl-4-methyl-1,3-oxathiolan-5-one |
InChI |
InChI=1S/C8H14O2S/c1-5-6(9)10-7(11-5)8(2,3)4/h5,7H,1-4H3/t5-,7+/m0/s1 |
Clé InChI |
BBCNMYQDVCRBRW-CAHLUQPWSA-N |
SMILES isomérique |
C[C@H]1C(=O)O[C@H](S1)C(C)(C)C |
SMILES canonique |
CC1C(=O)OC(S1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




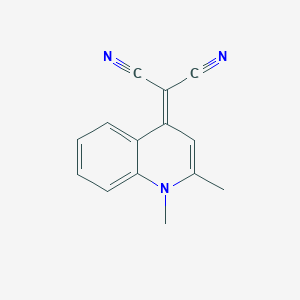

![(2S)-3-{[(2R)-2-carboxy-2-acetamidoethyl]disulfanyl}-2-acetamidopropanoic acid](/img/structure/B11824651.png)
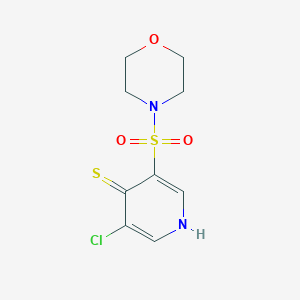

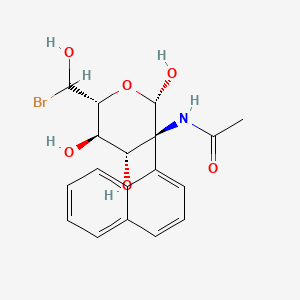
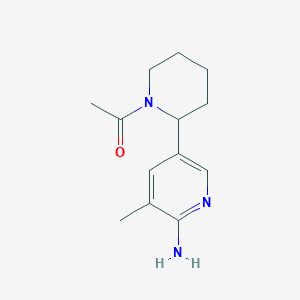
![2-Methyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11824682.png)
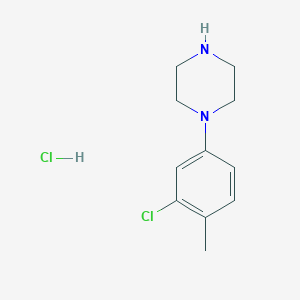
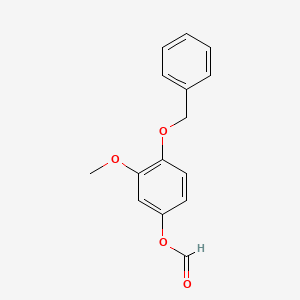
![7-Methoxy-4-[4-[(sulfinatoamino)methyl]phenyl]quinoline](/img/structure/B11824695.png)
![({5'-Bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)(tert-butyl)amine](/img/structure/B11824699.png)
